![molecular formula C7H11NO B2558374 Bicyclo[2.1.1]hexane-1-carboxamide CAS No. 89775-15-5](/img/structure/B2558374.png)
Bicyclo[2.1.1]hexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.1.1]hexane-1-carboxamide: is a compound belonging to the class of bicyclic compounds, characterized by its unique and rigid structure. This compound is of significant interest in the field of medicinal chemistry due to its potential as a bioisostere for aromatic compounds, offering enhanced pharmacokinetic properties and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Photochemical [2+2] Cycloaddition: One of the primary methods for synthesizing bicyclo[2.1.1]hexane derivatives involves the photochemical [2+2] cycloaddition of alkenes.
Lewis Acid-Catalyzed Cycloaddition: Another approach involves the use of Lewis acid catalysts to facilitate the formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes.
Industrial Production Methods: Industrial production of bicyclo[2.1.1]hexane-1-carboxamide typically involves scalable photochemical processes and the use of robust catalytic systems to ensure high yields and purity. The use of continuous flow reactors for photochemical reactions is also explored to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bicyclo[2.1.1]hexane-1-carboxamide can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced bicyclic amides.
Substitution: Substituted bicyclo[2.1.1]hexane derivatives.
Scientific Research Applications
Chemistry: Bicyclo[2.1.1]hexane-1-carboxamide is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals . Biology: Its rigid structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms. Medicine: The compound is explored for its potential as a bioisostere, replacing aromatic rings in drug molecules to improve their pharmacokinetic properties . Industry: It is used in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism by which bicyclo[2.1.1]hexane-1-carboxamide exerts its effects is primarily through its interaction with biological macromolecules. Its rigid structure allows for precise binding to target proteins, enhancing the specificity and efficacy of drug molecules. The compound can modulate enzyme activity by fitting into active sites and altering their conformation, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted benzenes.
Bicyclo[3.1.1]heptane: Used as a bioisostere for meta-substituted benzenes.
Bicyclo[4.1.1]octane: Another rigid bicyclic compound with applications in medicinal chemistry.
Uniqueness: Bicyclo[2.1.1]hexane-1-carboxamide stands out due to its specific ring size and the spatial arrangement of its substituents, which provide unique interactions with biological targets. Its ability to replace ortho-disubstituted benzenes while retaining biological activity makes it particularly valuable in drug design .
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKKDAMYZDDHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
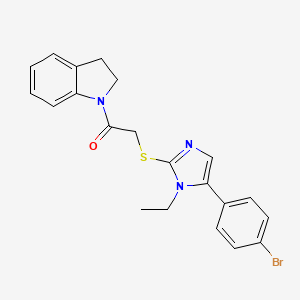

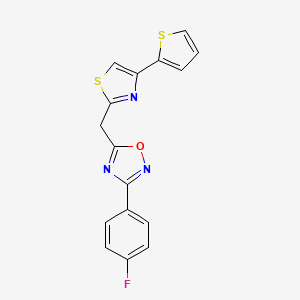
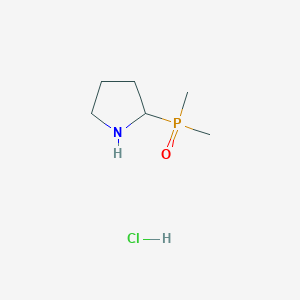
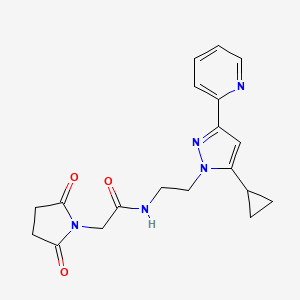
![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)
![1-methyl-9-(3-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B2558303.png)
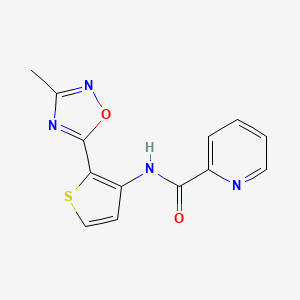
![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)
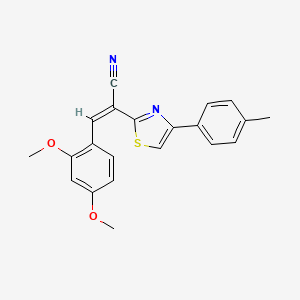
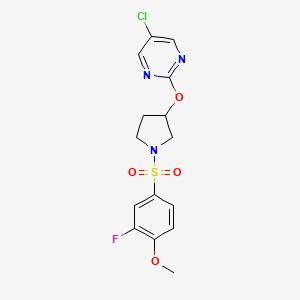
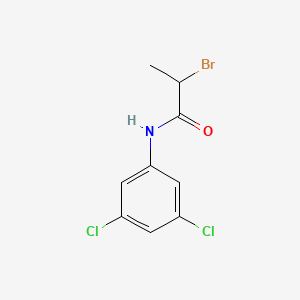
![3-(3-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2558314.png)
